molecular formula C16H17NO2S B13570581 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid

3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid

Cat. No.: B13570581
M. Wt: 287.4 g/mol
InChI Key: DIFFWUHWSWEJNE-UHFFFAOYSA-N
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Description

3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 1052538-07-4) is a heterocyclic compound with a molecular formula of C₁₆H₁₈ClNO₂S and a molecular weight of 323.84 g/mol . It is commercially available as a hydrochloride salt with a purity of 97%, typically used in pharmaceutical research and development . The compound features a thiophene ring fused to a dihydroisoquinoline scaffold, connected via a propanoic acid chain.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C16H17NO2S/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14/h1-6,11,16H,7-10H2,(H,18,19)

InChI Key

DIFFWUHWSWEJNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene derivative and introduce the dihydroisoquinoline moiety through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Pyridine-Substituted Analogue

Compound: 3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid (CAS: 610258-80-5)

  • Molecular Formula : C₁₇H₁₈N₂O₂
  • Molecular Weight : 282.34 g/mol .
  • Key Differences: Replacement of the thiophene ring with a pyridin-4-yl group introduces a basic nitrogen atom, enhancing solubility in aqueous environments .
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors or GPCR modulators .
  • Availability : Priced at $1,930/100 mg (97% purity) from suppliers like Shanghai Yuanye .

Sulfonyl-Containing Analogues

Compound: 2-(3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzamido)benzoic acid

  • Key Features: Incorporation of a sulfonyl group (-SO₂-) increases polarity and may improve binding to targets like PPARγ/δ, as seen in multi-target agents .

Simplified Propanoic Acid Derivatives

Compound: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 938350-35-7)

  • Molecular Formula: C₁₂H₁₃NO₂
  • Key Differences :
    • Lacks the thiophene ring, resulting in reduced aromaticity and altered electronic properties .
    • Simplified structure may improve metabolic stability but reduce target engagement in systems requiring π-stacking interactions.

Dioxo-Modified Analogues

Compound: 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 75513-35-8)

  • Molecular Formula: C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol .
  • Key Differences :
    • The dioxo group increases acidity (pKa ~3.5–4.0) and may influence conformational flexibility .
    • Applications include use as a synthetic intermediate for bioactive molecules requiring electron-deficient scaffolds .

Structural and Functional Comparison Table

Compound CAS Molecular Formula Key Substituent Molecular Weight Key Properties
Target Compound 1052538-07-4 C₁₆H₁₈ClNO₂S Thiophen-2-yl 323.84 High purity (97%), HCl salt
Pyridine Analogue 610258-80-5 C₁₇H₁₈N₂O₂ Pyridin-4-yl 282.34 Enhanced solubility, kinase applications
Sulfonyl-Benzamido Derivative N/A Not Provided Sulfonyl, Benzamido N/A PPARγ/δ targeting
Simplified Propanoic Acid Derivative 938350-35-7 C₁₂H₁₃NO₂ None 195.24 Improved metabolic stability
Dioxo-Modified Analogue 75513-35-8 C₁₂H₁₁NO₄ 1,3-Dioxo 233.22 High acidity, intermediate use

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